1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H10F2N2·2HCl. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound features a pyridine ring substituted with a 3,5-difluorophenyl group and a methanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from readily available precursors such as 2-chloropyridine.
Introduction of the 3,5-Difluorophenyl Group: The 3,5-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the pyridine ring.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of pyridin-2-yl-methanones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[6-(3,5-difluorophenyl)pyridin-2-yl]ethanamine
- 1-[6-(3,5-difluorophenyl)pyridin-2-yl]propanamine
- 1-[6-(3,5-difluorophenyl)pyridin-2-yl]butanamine
Uniqueness
1-[6-(3,5-difluorophenyl)pyridin-2-yl]methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the 3,5-difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
2680542-87-2 |
---|---|
Molecular Formula |
C12H12Cl2F2N2 |
Molecular Weight |
293.1 |
Purity |
0 |
Origin of Product |
United States |
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